N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide
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Overview
Description
Preparation Methods
The synthesis of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide involves several steps. One common method includes the reaction of 6-chloro-3-pyridazinone with 1-hydroxyethylamine under specific conditions to form the intermediate product. This intermediate is then reacted with pivaloyl chloride to yield the final compound . Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: This compound has potential therapeutic applications due to its pharmacological properties.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide can be compared with other pyridazine derivatives, such as pyridazinone and pyridazine-based drugs. These compounds share similar core structures but differ in their functional groups and pharmacological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H16ClN3O2 |
---|---|
Molecular Weight |
257.72 g/mol |
IUPAC Name |
N-[6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H16ClN3O2/c1-6(16)7-5-8(14-15-9(7)12)13-10(17)11(2,3)4/h5-6,16H,1-4H3,(H,13,14,17) |
InChI Key |
VZIKLQCFGIOIDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=NN=C1Cl)NC(=O)C(C)(C)C)O |
Origin of Product |
United States |
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